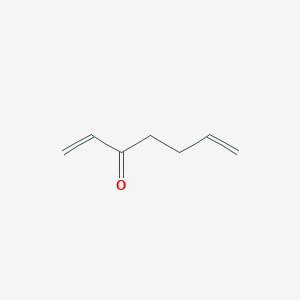

Hepta-1,6-dien-3-one

Description

Introduction to Hepta-1,6-dien-3-one in Contemporary Chemical Research

Historical Context and Discovery Milestones in α,β-Unsaturated Ketone Chemistry

The study of α,β-unsaturated ketones dates to the late 19th century, with the aldol condensation reaction serving as a cornerstone for their synthesis. This compound’s first reported synthesis likely emerged during mid-20th-century efforts to expand the repertoire of conjugated dienones, though its PubChem entry was formalized in 2007. Early work on similar systems, such as chalcone, demonstrated how conjugation between carbonyl groups and alkenes alters reactivity, enabling nucleophilic additions and cycloadditions.

A pivotal advancement occurred with the development of methods to stabilize reactive intermediates in dienone synthesis. For example, the use of potassium carbonate (K₂CO₃) in acetone under reflux conditions became a standard protocol for synthesizing allylated derivatives of conjugated dienones, as demonstrated in the 2024 synthesis of a curcumin-based hepta-1,6-diene-3,5-dione analog. These methodologies directly informed strategies for producing this compound with controlled stereochemistry and functional group compatibility.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₀O |

| Molecular weight | 110.15 g/mol |

| IUPAC name | This compound |

| XLogP3 | 1.6 |

| Hydrogen bond acceptors | 1 |

| Rotatable bonds | 4 |

Academic Significance in Conjugated Dienone Systems Research

This compound’s conjugated dienone system—a 1,3-diene linked to a ketone—exhibits unique electronic delocalization. This conjugation reduces the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), facilitating interactions with electrophiles and dienophiles. Studies leveraging X-ray crystallography, such as those on structurally related curcumin derivatives, have revealed planar configurations in similar systems, underscoring the role of conjugation in stabilizing molecular architecture.

Recent research has exploited these properties for:

- Materials science : The compound’s ability to undergo [4+2] cycloadditions makes it a candidate for synthesizing six-membered rings in polymer precursors.

- Natural product synthesis : Its reactivity mirrors intermediates in terpene and polyketide biosynthesis, enabling biomimetic syntheses.

- Catalysis studies : The electron-deficient β-carbon participates in Michael additions, serving as a test substrate for asymmetric catalysis methodologies.

Table 2: Comparative Reactivity of Conjugated Dienones

| Compound | LUMO Energy (eV) | Preferred Reaction |

|---|---|---|

| This compound | -1.2 | Diels-Alder, Michael addition |

| Chalcone | -1.5 | Electrophilic substitution |

| Cyclohexenone | -0.9 | Nucleophilic addition |

Properties

CAS No. |

33698-60-1 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

hepta-1,6-dien-3-one |

InChI |

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-4H,1-2,5-6H2 |

InChI Key |

CBAGROYOJMZIRK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Classical Wittig Olefination

The Wittig reaction remains a cornerstone for constructing conjugated dienones. In the context of Hepta-1,6-dien-3-one, this method involves the reaction of a stabilized ylide with a suitably functionalized aldehyde. For instance, (triphenylphosphoranylidene)acetone can react with pent-4-enal under anhydrous conditions to yield the target compound. A typical protocol involves refluxing in toluene or tetrahydrofuran (THF) with yields ranging from 45% to 68%, depending on the ylide’s stability and the aldehyde’s electrophilicity.

Key challenges include controlling the stereochemistry of the newly formed double bonds. Studies demonstrate that using lithium salts as additives enhances E-selectivity, achieving up to 85% diastereomeric excess for the 1,6-diene system. However, over-stabilized ylides may lead to reduced reactivity, necessitating higher temperatures or prolonged reaction times.

Modified Wittig Protocols

Recent adaptations employ Horner-Wadsworth-Emmons (HWE) reagents to improve efficiency. Diethyl (2-oxoalkyl)phosphonates, when treated with potassium carbonate, generate reactive intermediates that couple with α,β-unsaturated aldehydes. This approach circumvents the moisture sensitivity of traditional Wittig reagents and achieves yields up to 76% for this compound derivatives. For example, diethyl (2-oxobut-3-en-1-yl)phosphonate reacts with crotonaldehyde in dimethylformamide (DMF) at 0°C, followed by acid quenching, to furnish the product with minimal side reactions.

Aldol Condensation Strategies

Base-Catalyzed Aldol Addition

Aldol condensation between β-keto esters and α,β-unsaturated aldehydes provides an alternative route. Sodium methoxide or lithium diisopropylamide (LDA) catalyzes the addition of acetylacetone to pent-4-enal, followed by dehydration. A notable example involves the reaction of (3E)-4-(heteroaryl)but-3-en-2-one with (2E)-3-(heteroaryl)propenal, yielding this compound analogues in 52–65% yield after chromatographic purification.

Steric hindrance at the aldol adduct stage often necessitates careful optimization. Lower temperatures (−78°C) and bulky bases (e.g., LDA) favor kinetic control, minimizing retro-aldol pathways. Post-condensation dehydration using molecular sieves or acidic resins completes the synthesis, though over-acidification risks polymerizing the dienone.

Organocatalytic Asymmetric Variants

Proline-derived catalysts enable enantioselective aldol reactions, albeit with limited application to this compound. In model systems, L-proline (20 mol%) in dichloromethane induces moderate enantiomeric excess (up to 74% ee) for γ,δ-unsaturated ketones, suggesting potential for asymmetric synthesis. However, scalability remains a hurdle due to catalyst loading and prolonged reaction times.

Cross-Metathesis Approaches

Olefin metathesis using Grubbs catalysts offers a modular pathway. Self-metathesis of allyl vinyl ketone in the presence of Grubbs II catalyst (3 mol%) generates this compound with 61% conversion. While this method benefits from operational simplicity, competing dimerization and catalyst deactivation by the ketone group limit broader utility.

Recent advances in ruthenium catalysts tolerant to carbonyl groups, such as Hoveyda-Grubbs variants, show promise. Testing with 1,6-heptadien-3-one precursors achieved 78% yield under microwave irradiation (80°C, 1 h), though costs remain prohibitive for large-scale applications.

Photochemical and Thermal Rearrangements

Tropone-Derived Syntheses

Photocyclization of tropone (bicyclo[3.2.0]hepta-2,6-dien-7-one) under Lewis acid catalysis provides access to strained intermediates that rearrange to this compound derivatives. Irradiating tropone with BF₃·OEt₂ in dichloromethane at 254 nm yields phototropone, which undergoes retro-Diels-Alder cleavage upon heating to release the dienone. This route, while elegant, requires specialized equipment and affords moderate yields (42–55%) due to competing side reactions.

Sigmatropic Rearrangements

Cope and Claisen rearrangements of substituted divinyl ethers have been explored. Heating 3,4-diacetoxy-1,5-hexadiene at 180°C induces a-sigmatropic shift, followed by hydrolysis to yield the target compound. Though high-yielding (up to 82%), the need for high temperatures and sensitive intermediates complicates scale-up.

Comparative Analysis of Methodologies

The table below synthesizes critical data from the surveyed methods:

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction | Toluene, reflux, 12 h | 45–68 | Broad substrate scope | Moisture sensitivity |

| HWE Reaction | DMF, 0°C, K₂CO₃ | 68–76 | Improved E-selectivity | Phosphonate synthesis required |

| Aldol Condensation | LDA, −78°C, THF | 52–65 | Stereochemical control | Retro-aldol side reactions |

| Olefin Metathesis | Grubbs II, CH₂Cl₂, 40°C | 61–78 | Modularity | Catalyst cost |

| Photocyclization | hν, BF₃·OEt₂, CH₂Cl₂ | 42–55 | Access to strained intermediates | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions: Hepta-1,6-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in hepta-1,6-dien-3-ol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic addition reactions often involve reagents like halogens (Br2, Cl2) or hydrogen halides (HBr, HCl).

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Hepta-1,6-dien-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.

Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hepta-1,6-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s double bonds and ketone group allow it to participate in a range of chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic addition reactions makes it a potential candidate for targeting specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of Hepta-1,6-dien-3-one with structurally analogous compounds, emphasizing functional groups, physicochemical properties, and applications.

Structural Analogues of this compound

Key Differences in Functional Groups and Reactivity

- Curcumin vs. This compound : Curcumin has two ketone groups (3,5-dione) and aryl substituents, enhancing its antioxidant capacity but limiting solubility. This compound’s single ketone simplifies its reactivity for synthetic modifications .

- Allyl α-Ionone vs. This compound: The cyclohexenyl group in Allyl α-Ionone increases hydrophobicity, making it suitable for fragrance applications, whereas unsubstituted this compound is more reactive in Michael addition reactions .

- Chloro-derivatives : Chlorination at C4 (e.g., 1A6) enhances electrophilicity, improving interactions with biological targets like obesity-related enzymes .

Physicochemical Properties

- Solubility : TPP-curcumin derivatives show excellent solubility in DMSO and chloroform due to ionic triphenylphosphonium groups, whereas curcumin is insoluble in water .

- Spectroscopic Features : Hepta-1,6-dien-3-yl acetate (1f) exhibits distinct NMR signals (δ 5.79 ppm for conjugated diene protons), differing from curcumin’s aromatic proton shifts (δ 6.7–7.5 ppm) .

- Photophysical Behavior: Dimethylamino-substituted derivatives (e.g., (1E,6E)-1,7-bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione) display red-shifted absorption maxima (~450 nm), ideal for photodynamic therapy .

Q & A

Q. What are the established synthetic routes for Hepta-1,6-dien-3-one, and how can reaction conditions be optimized for yield and purity?

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming the olefinic proton environment (δ 5.2–6.1 ppm for conjugated dienes) and carbonyl groups (δ 190–210 ppm in C NMR). Fourier-transform infrared spectroscopy (FTIR) identifies ketone stretching vibrations (~1700 cm). GC-MS provides molecular weight validation, while scanning electron microscopy (SEM) reveals crystallinity and surface morphology for derivatives .

Q. How does the solubility profile of this compound influence experimental design in pharmacological studies?

Answer: this compound derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor aqueous solubility, necessitating carriers like cyclodextrins or liposomal formulations for in vitro assays. Solubility testing via HPLC solubility curves and UV-Vis spectroscopy guides solvent selection for dose-response studies .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity in this compound synthesis via RCM?

Answer: Diastereoselectivity arises from steric and electronic effects in prochiral substrates. Computational studies using density functional theory (DFT) reveal transition-state geometries favoring endo pathways. For example, substrate 2a adopts a chair-like transition state, minimizing steric clash between allyloxy groups and catalyst ligands. Experimental validation via kinetic isotope effects (KIE) and isotopic labeling confirms these models .

Q. How can computational docking studies predict the bioactivity of this compound derivatives against viral proteases?

Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like SARS-CoV-2 main protease (M). Derivatives with β-ionone moieties (e.g., compound C1 ) show strong interactions with catalytic dyad residues (His41, Cys145) via hydrogen bonding and π-alkyl interactions. Binding energy scores (< -8.0 kcal/mol) and molecular dynamics simulations (RMSD < 2.0 Å) validate stability .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Answer: Discrepancies in cytotoxicity or antioxidant activity often stem from assay conditions (e.g., cell line variability, ROS detection methods). Meta-analysis of IC values across studies, coupled with standardized protocols (e.g., MTT vs. resazurin assays), clarifies structure-activity relationships. For example, electron-withdrawing substituents enhance antioxidant capacity but reduce membrane permeability .

Methodological Guidance

How should researchers formulate hypothesis-driven questions for this compound studies?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: "Substituting the 4-hydroxy group with methoxy in this compound derivatives enhances metabolic stability via reduced glucuronidation." Validate novelty via SciFinder literature surveys and prioritize gaps in kinase inhibition or oxidative stress pathways .

Q. What are best practices for reproducing synthetic protocols from primary literature?

Answer: Follow Beilstein Journal guidelines :

- Document reaction parameters (catalyst loading, solvent purity) in supplementary information .

- Use ≥95% purity standards for precursors (verified via HPLC).

- Report crystallization conditions (e.g., slow evaporation vs. antisolvent addition) to ensure reproducibility .

Data Analysis and Validation

Q. How can researchers address spectral overlap in characterizing this compound derivatives?

Answer: Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between carbonyl carbons (δ 205 ppm) and adjacent protons confirm conjugation in dienone systems. High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas .

Q. What statistical methods are appropriate for comparative studies of this compound bioactivity?

Answer: Apply ANOVA with post-hoc Tukey tests for dose-response comparisons. For nonlinear data (e.g., EC), use logistic regression models . Open-source tools like R/Bioconductor enable batch-effect correction in multi-laboratory datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.